Agomelatine-d4
CAS No.: 1079389-44-8
Cat. No.: VC21137203
Molecular Formula: C15H17NO2
Molecular Weight: 247.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1079389-44-8 |
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Molecular Formula | C15H17NO2 |
Molecular Weight | 247.32 g/mol |
IUPAC Name | N-[1,1,2,2-tetradeuterio-2-(7-methoxynaphthalen-1-yl)ethyl]acetamide |
Standard InChI | InChI=1S/C15H17NO2/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13/h3-7,10H,8-9H2,1-2H3,(H,16,17)/i8D2,9D2 |
Standard InChI Key | YJYPHIXNFHFHND-LZMSFWOYSA-N |
Isomeric SMILES | [2H]C([2H])(C1=CC=CC2=C1C=C(C=C2)OC)C([2H])([2H])NC(=O)C |
SMILES | CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC |
Canonical SMILES | CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC |
Introduction
Background on Agomelatine
Chemical Structure and Properties
Agomelatine is structurally characterized as an N-acetyl analog of melatonin with a chemical formula of C₁₅H₁₇NO₂ and a molecular weight of 243.306 g/mol . Its structure consists of a 7-methoxy-naphthalene core connected to an acetamide group via an ethyl linker. In comparison, agomelatine-d4 would maintain this core structure but incorporate four deuterium atoms, resulting in a molecular formula of C₁₅H₁₃D₄NO₂ with a corresponding increase in molecular weight.
The physicochemical properties of agomelatine provide insight into the expected behavior of its deuterated analog:
Pharmacological Profile of the Parent Compound
Agomelatine exhibits a distinctive pharmacological profile that differentiates it from conventional antidepressants. Its mechanism of action involves:
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Agonistic activity at melatonin MT1 and MT2 receptors, acting as a specific agonist for these receptor subtypes
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Indirect enhancement of dopamine and noradrenaline release specifically in the frontal cortex
This dual mechanism allows agomelatine to resynchronize circadian rhythms while exerting antidepressant effects. In animal models, agomelatine has demonstrated efficacy in various depression paradigms, including learned helplessness tests, despair tests, and chronic mild stress models . Additionally, it has shown positive effects in models of circadian rhythm desynchronization and in stress and anxiety paradigms .
Deuteration in Pharmaceutical Research
The Process of Deuteration
Deuteration involves replacing hydrogen atoms (¹H) with deuterium (²H or D), a stable isotope of hydrogen containing one proton and one neutron. This process produces compounds with nearly identical chemical properties but distinct spectroscopic characteristics and potentially altered metabolic stability.
Several methods can be employed for introducing deuterium into organic molecules:
Method | Description | Applications |
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Hydrogen-Deuterium Exchange | Replacement of labile hydrogens using D₂O or deuterated solvents | Exchange at acidic positions, certain aromatic positions |
Deuterated Reducing Agents | Use of reagents like LiAlD₄ or NaBD₄ | Reduction of carbonyl compounds to deuterated alcohols |
Catalytic Deuteration | Reaction with D₂ gas in the presence of catalysts | Saturation of unsaturated bonds with deuterium |
Deuterated Building Blocks | Incorporation of pre-deuterated components during synthesis | Complex molecules requiring specific deuteration patterns |
The synthesis of agomelatine-d4 would likely employ one or more of these methods, with deuterium incorporation targeted at positions that provide optimal analytical utility.
Benefits of Deuterated Compounds
Deuterated analogs offer several advantages in pharmaceutical research and analytical chemistry:
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Kinetic Isotope Effect: The carbon-deuterium bond requires more energy to break than a carbon-hydrogen bond, potentially resulting in:
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Altered metabolic rates at deuterated positions
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Modified pharmacokinetic profiles
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Possibly reduced formation of toxic metabolites
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Analytical Advantages:
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Mass difference allows clear distinction by mass spectrometry
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Similar chromatographic behavior to the parent compound
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Ideal characteristics for internal standardization
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Research Applications:
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Elucidation of metabolic pathways
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Determination of reaction mechanisms
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Study of drug absorption, distribution, metabolism, and excretion (ADME)
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While agomelatine-d4 would primarily serve as an analytical tool, these principles highlight its potential value in understanding the pharmacokinetics and metabolism of agomelatine itself.
Analytical Applications of Deuterated Standards
Deuterated compounds like agomelatine-d4 play crucial roles in analytical chemistry, particularly in quantitative analysis. Their applications include:
Application | Description | Benefit |
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Internal Standardization | Addition of known quantity to samples for quantitative analysis | Compensates for variability in sample preparation and instrument response |
Method Development | Used to optimize analytical parameters | Ensures selectivity and specificity for the target compound |
Metabolite Identification | Comparison of fragmentation patterns | Helps identify metabolic sites and pathways |
Stability Studies | Monitoring of drug stability over time | Provides reference points for degradation analysis |
In liquid chromatography-mass spectrometry (LC-MS) analysis of agomelatine, the addition of agomelatine-d4 as an internal standard would allow for precise quantification even in complex biological matrices such as plasma or urine.
Structural Characteristics of Agomelatine-d4
Comparison with Agomelatine
While specific information about agomelatine-d4 is limited in the available literature, its properties can be predicted based on general principles of deuteration and comparison with similar compounds like agomelatine-D6, which has been documented as a deuterium-labeled form of agomelatine .
Property | Agomelatine | Agomelatine-d4 (Predicted) |
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Molecular Formula | C₁₅H₁₇NO₂ | C₁₅H₁₃D₄NO₂ |
Molecular Weight | 243.306 g/mol | ~247.33 g/mol |
Chemical Behavior | Standard | Nearly identical to parent compound |
Mass Spectrometry | Base pattern | Mass shift of +4 m/z |
Chromatographic Retention | Reference | Slightly different (typically longer) |
The most significant difference between agomelatine and agomelatine-d4 would be observed in mass spectrometry, where the deuterated compound would show a characteristic mass shift of approximately 4 atomic mass units in both the molecular ion and specific fragment ions, depending on the position of deuteration.
Applications of Agomelatine-d4 in Research
Use as Analytical Standard
The primary application of agomelatine-d4 would be as an internal standard for the quantitative analysis of agomelatine in biological samples and pharmaceutical formulations. The characteristics that make agomelatine-d4 ideal for this purpose include:
Characteristic | Description | Advantage |
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Chemical Similarity | Nearly identical structure to agomelatine | Similar extraction efficiency and chromatographic behavior |
Mass Difference | 4 mass units heavier than agomelatine | Clear distinction in mass spectrometry |
Stability | Non-exchangeable deuterium positions | Reliable quantification throughout analysis |
Absence in Samples | Not naturally present in biological matrices | No interference with endogenous compounds |
In a typical analytical workflow, a known quantity of agomelatine-d4 would be added to samples containing unknown amounts of agomelatine. After sample preparation and chromatographic separation, the ratio of mass spectrometric responses for agomelatine and agomelatine-d4 would be used to calculate the concentration of agomelatine.
Method Development for Agomelatine Analysis
Agomelatine-d4 would be instrumental in developing robust analytical methods for agomelatine quantification. These methods are particularly important for agomelatine due to its:
Analytical techniques that would benefit from agomelatine-d4 as an internal standard include:
Technique | Application | Advantage of Using Agomelatine-d4 |
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LC-MS/MS | Quantification in plasma/serum | Compensation for matrix effects and ion suppression |
HPLC-UV | Pharmaceutical quality control | Standard for peak identification and quantification |
GC-MS | Specialized analyses | Internal standard for derivatized samples |
UPLC-HRMS | Metabolite identification | Reference for accurate mass measurements |
The development of sensitive and specific analytical methods is crucial for therapeutic drug monitoring, pharmacokinetic studies, and quality control of pharmaceutical formulations containing agomelatine.
Pharmacokinetic and Metabolism Studies
In pharmacokinetic studies, agomelatine-d4 could serve as:
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An internal standard for precise quantification of agomelatine in biological samples
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A tool for investigating drug-drug interactions, particularly with CYP1A2 inhibitors that might affect agomelatine metabolism
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A reference for identifying and quantifying metabolites
Research Findings and Comparative Analysis
Stability and Analytical Performance
While specific data on agomelatine-d4 is limited in the available literature, general principles of deuterated standards suggest several characteristics relevant to its analytical performance:
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Chromatographic behavior nearly identical to agomelatine, allowing co-elution or very close elution in liquid chromatography
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Distinctive mass spectrometric profile with a predictable mass shift compared to agomelatine
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Stability under standard storage and experimental conditions
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Non-exchangeability of deuterium atoms under typical analytical conditions
These properties would make agomelatine-d4 highly suitable as an internal standard for quantitative analysis of agomelatine, particularly in complex biological matrices where matrix effects and variability in extraction efficiency can significantly impact analytical results.
Comparison with Other Deuterated Analogs
A comparison between agomelatine-d4 and other deuterated analogs, such as agomelatine-D6 , provides insight into the design considerations for deuterated standards:
The choice between different deuterated analogs would depend on the specific analytical requirements, including:
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The mass resolution of the analytical instrument
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Potential interference from endogenous compounds
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The extent of fragmentation in mass spectrometry
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Stability considerations
Future Research Directions
The development and application of agomelatine-d4 open several promising avenues for future research:
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Optimization of synthetic routes for agomelatine-d4 with high isotopic purity and strategic deuteration patterns
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Development of ultra-sensitive analytical methods for agomelatine quantification in biological samples
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Investigation of agomelatine's complex pharmacokinetics, particularly its low bioavailability and extensive first-pass metabolism
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Application in therapeutic drug monitoring to optimize agomelatine dosing
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Exploration of drug-drug interactions, particularly with compounds that inhibit or induce CYP1A2
As analytical techniques continue to advance and the importance of precision in pharmaceutical analysis grows, deuterated standards like agomelatine-d4 will remain essential tools in pharmaceutical research and development.
The ongoing refinement of deuteration strategies and analytical methodologies will likely lead to improved understanding of agomelatine's pharmacokinetics and pharmacodynamics, potentially contributing to more effective and personalized therapeutic approaches for depression and anxiety disorders.
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